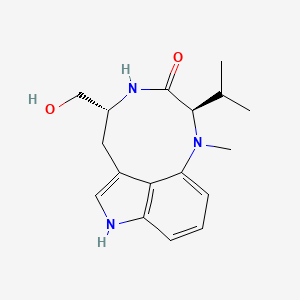
Decahydroisoquinoline hydrochloride
描述
Decahydroisoquinoline hydrochloride is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₈ClN. It is the hydrochloride salt form of decahydroisoquinoline, which is a saturated derivative of isoquinoline. This compound is known for its structural versatility and is used in various chemical and pharmaceutical applications.
作用机制
Target of Action
Decahydroisoquinoline hydrochloride is a nitrogen-containing heterocycle . It’s the saturated form of isoquinoline and can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline . The compound has been identified as an Ebola invasion inhibitor, acting on an EBOV-GP target spot .
Mode of Action
It’s known that the trans-fused decahydroisoquinoline derivatives without a phenol ring bind to the opioid receptor in the micromolar order . Both the amide side chain and the nitrogen substituted by the cyclopropylmethyl group are indispensable moieties for eliciting the κ selectivity .
Biochemical Pathways
It’s known that the compound occurs naturally in some alkaloids, including gephyrotoxins and pumiliotoxin c which are found in amphibian skins . These alkaloids are known to interact with various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 1392380 g·mol −1 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution in the body.
Result of Action
It’s known that the compound has relatively strong biological activity and relatively good selectivity . It can be applied as an EBOV-GP inhibitor and applied to the preparation of related medicines for treating Ebola diseases and the like .
Action Environment
It’s known that the compound is stable under standard conditions (at 25 °c [77 °f], 100 kpa) .
准备方法
Synthetic Routes and Reaction Conditions
Decahydroisoquinoline hydrochloride can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The hydrogenation process typically involves the use of a catalyst such as platinum or palladium under high pressure and temperature conditions. The reaction can be represented as follows: [ \text{C}_9\text{H}_7\text{N} + 4\text{H}_2 \rightarrow \text{C}9\text{H}{17}\text{N} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-activity catalysts such as Rhodium-Silver on Alumina (Rh-Ag/Al₂O₃) and two-phase hydrogenation technology. This method enhances the selectivity and efficiency of the hydrogenation process.
化学反应分析
Types of Reactions
Decahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form tetrahydroisoquinoline.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracetic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of decahydroisoquinoline.
Reduction: Tetrahydroisoquinoline.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
Decahydroisoquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with opioid receptors.
Medicine: Investigated for its potential use in pharmaceutical drugs, including antiviral and anticancer agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
相似化合物的比较
Similar Compounds
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Isoquinoline: The parent compound from which decahydroisoquinoline is derived.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Uniqueness
Decahydroisoquinoline hydrochloride is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation makes it more stable and less reactive under certain conditions, making it suitable for specific applications where stability is crucial.
属性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULZDKXLDMJNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-02-3 | |
| Record name | decahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B3431529.png)
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B3431540.png)
